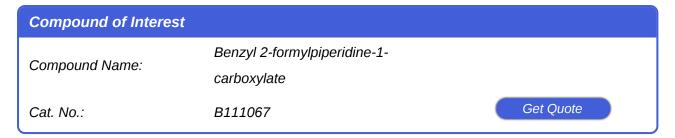


Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a highly reliable and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Named after Daniel Swern, this reaction employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA).[1]

A key advantage of the Swern oxidation is its remarkably mild reaction conditions, typically conducted at -78 °C, which allows for excellent functional group tolerance and compatibility with sensitive substrates that might decompose under harsher, metal-based oxidation conditions like those using chromium reagents.[1][3] For the synthesis of pharmaceutical intermediates, such as the conversion of N-Cbz-piperidine-2-methanol to its corresponding aldehyde, N-Cbz-piperidine-2-carbaldehyde, the Swern protocol offers a high-yielding and clean transformation without racemization of adjacent chiral centers.[4]

This document provides a detailed protocol for the Swern oxidation of N-Cbz-piperidine-2-methanol, including the reaction mechanism, experimental workflow, and data presentation.

Reaction Mechanism



The Swern oxidation proceeds through a series of well-defined steps:

- Activation of DMSO: At low temperatures (-78 °C), dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, after the decomposition of an initial intermediate which releases carbon monoxide and carbon dioxide.[1][5]
- Formation of Alkoxysulfonium Salt: The primary alcohol, N-Cbz-piperidine-2-methanol, acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride to form a key intermediate, an alkoxysulfonium salt.[1]
- Ylide Formation and Elimination: A hindered base, typically triethylamine, is added to
 deprotonate the carbon alpha to the sulfonium group, forming a sulfur ylide.[1] This ylide then
 undergoes an intramolecular, five-membered ring transition state elimination (a synelimination) to yield the desired aldehyde (N-Cbz-piperidine-2-carbaldehyde), dimethyl
 sulfide, and triethylammonium chloride.[1][6]

A simplified diagram of the core mechanism is presented below.

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol

This protocol details the oxidation of N-Cbz-piperidine-2-methanol to N-Cbz-piperidine-2-carbaldehyde.

3.1. Materials and Reagents



Reagent/Material	Molecular Weight (g/mol)	Molarity/Purity
N-Cbz-piperidine-2-methanol	263.32	>98%
Oxalyl chloride	126.93	2.0 M in DCM
Dimethyl sulfoxide (DMSO)	78.13	Anhydrous
Triethylamine (TEA)	101.19	Anhydrous
Dichloromethane (DCM)	84.93	Anhydrous
Water (H ₂ O)	18.02	Deionized
Saturated aq. Sodium Bicarbonate	-	-
Brine (Saturated aq. NaCl)	-	-
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	-

3.2. Equipment

- Three-neck round-bottom flask equipped with a magnetic stir bar
- Thermometer
- Two addition funnels or syringes
- Nitrogen or Argon inlet
- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and purification
- 3.3. Reaction Workflow Diagram



Caption: Experimental workflow for the Swern Oxidation.

3.4. Detailed Procedure

Note: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the pungent odor of dimethyl sulfide.[1]

- Reaction Setup: To a dry three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
- Activator Addition: Add oxalyl chloride (1.5 equivalents) to the cooled DCM.
- DMSO Addition: Slowly add anhydrous DMSO (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
- Substrate Addition: Dissolve N-Cbz-piperidine-2-methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -65 °C. Stir the reaction for 30-45 minutes at -78 °C.
- Base Addition: Add triethylamine (TEA, 5.0 equivalents) dropwise to the mixture, again maintaining the temperature below -65 °C. A thick white precipitate (triethylammonium chloride) will form.
- Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 20 minutes.
- Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).



Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator. The resulting crude aldehyde can be purified by flash column
chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes the typical stoichiometry and conditions for the Swern oxidation of N-Cbz-piperidine-2-methanol.

Parameter	Value/Condition	
Stoichiometry		
N-Cbz-piperidine-2-methanol	1.0 eq	
Oxalyl Chloride	1.5 - 2.0 eq	
DMSO	2.2 - 3.0 eq	
Triethylamine (TEA)	4.0 - 6.0 eq[2]	
Reaction Conditions		
Solvent	Dichloromethane (DCM)	
Temperature	-78 °C (critical for high yield)[7]	
Reaction Time	1.5 - 2.5 hours	
Outcome		
Product	N-Cbz-piperidine-2-carbaldehyde[8]	
Expected Yield	85-95% (after purification)	
Purification Method	Flash Column Chromatography (Silica Gel)	

Safety, Handling, and Waste Disposal

 Toxicity: Oxalyl chloride is corrosive and toxic. Carbon monoxide, a byproduct, is an acutely toxic gas. All steps must be performed in a certified chemical fume hood.[1]



- Odor: Dimethyl sulfide (DMS) is a volatile byproduct with an extremely unpleasant and pervasive odor.[1][9]
- Waste Disposal: All glassware and waste streams containing DMS should be decontaminated by rinsing with an oxidizing agent like household bleach (sodium hypochlorite solution) or Oxone®, which oxidizes DMS to odorless DMSO or dimethyl sulfone.[1]
- Temperature Control: The reaction is highly exothermic, especially during the addition of DMSO and TEA. Maintaining the low temperature is crucial to prevent the Pummerer rearrangement, a major side reaction that can occur above -60 °C.[9]

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